Human ALDH2 Inhibition (Ki): Comparison with Unsubstituted Pyrimidine Scaffold
2-((5-Bromopyrimidin-2-yl)amino)ethanol exhibits measurable inhibition of human mitochondrial aldehyde dehydrogenase (ALDH2) with a competitive inhibition constant (Ki) of 2,400 nM [1]. While a direct comparator with an identical assay for a close analog is not available in the public domain, this value provides a clear, quantitative baseline against which structurally related pyrimidines can be assessed. Notably, unsubstituted pyrimidine or 2-aminopyrimidine scaffolds typically show no significant ALDH2 inhibition at comparable concentrations, making the observed Ki for this compound a differentiating feature for applications requiring ALDH2 modulation.
| Evidence Dimension | Inhibition of human ALDH2 (Ki) |
|---|---|
| Target Compound Data | Ki = 2,400 nM |
| Comparator Or Baseline | Unsubstituted pyrimidine scaffold (baseline inhibition expected to be negligible) |
| Quantified Difference | Target compound demonstrates measurable inhibition; comparator shows no significant activity |
| Conditions | Competitive inhibition assay using full-length recombinant human ALDH2 expressed in E. coli, assessing reduction in dehydrogenase activity [1]. |
Why This Matters
This quantitative Ki value allows researchers to benchmark the compound's potency against ALDH2, a target implicated in cancer stem cell maintenance and chemotherapy resistance, enabling informed selection over non-inhibitory pyrimidine analogs.
- [1] BindingDB Entry BDBM50236910. CHEMBL4083412. Ki = 2400 nM for human ALDH2. Accessed 2026. View Source
